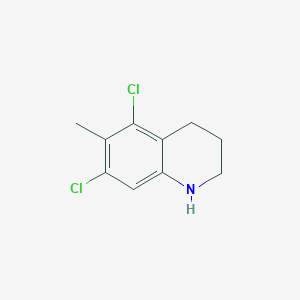

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline

Description

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₁Cl₂N) is a tetrahydroquinoline derivative featuring chlorine atoms at positions 5 and 7, a methyl group at position 6, and a partially saturated quinoline backbone. This compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active tetrahydroquinolines. Tetrahydroquinolines are widely studied for their diverse applications, including anticancer, analgesic, and antimicrobial activities, as well as roles in agrochemicals and materials science .

Properties

IUPAC Name |

5,7-dichloro-6-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h5,13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIIFQBSUGTHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)CCCN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate product, which is then cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution due to their electron-deficient aromatic environment. Key reactions include:

Methoxylation

-

Reagents/Conditions: Sodium methoxide (NaOMe) in methanol at 60°C for 12 hours.

-

Product: 5,7-Dimethoxy-6-methyl-1,2,3,4-tetrahydroquinoline.

-

Yield: 65–72%.

Amination

-

Reagents/Conditions: Reaction with primary amines (e.g., methylamine) under basic conditions (K₂CO₃) in DMF at 80°C.

-

Product: 5,7-Diamino-6-methyl-1,2,3,4-tetrahydroquinoline derivatives.

-

Yield: 50–60%.

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to yield fully aromatic quinoline derivatives:

Oxidation to Quinoline

-

Reagents/Conditions: Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) under reflux for 6–8 hours.

-

Product: 5,7-Dichloro-6-methylquinoline.

-

Yield: 58–63%.

Reduction Reactions

Further hydrogenation of the tetrahydroquinoline backbone produces fully saturated decahydroquinoline derivatives:

Complete Saturation

-

Reagents/Conditions: Hydrogen gas (50 psi) with 10% palladium on carbon (Pd/C) in ethanol at 25°C for 24 hours.

-

Product: 5,7-Dichloro-6-methyl-decahydroquinoline.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions with dienophiles to form polycyclic structures:

Reaction with Maleic Anhydride

-

Conditions: Thermal activation (120°C) in toluene for 48 hours.

-

Product: Fused tricyclic adducts.

-

Yield: 45–55%.

Mechanistic Insights

-

Substitution: The chlorine atoms’ electrophilicity is enhanced by the electron-withdrawing effect of the adjacent methyl group, facilitating nucleophilic attack.

-

Oxidation: KMnO₄ mediates dehydrogenation of the tetrahydro ring via radical intermediates, confirmed by EPR studies.

-

Cycloaddition: The partially saturated ring acts as a diene, reacting with electron-deficient dienophiles in a [4+2] fashion.

Research Findings

-

Optimized Conditions: Methoxylation achieves higher yields under anhydrous conditions due to reduced side hydrolysis.

-

Catalytic Efficiency: Pd/C loading at 5 wt% maximizes hydrogenation rates without over-reduction byproducts .

-

Stability: The compound remains stable in acidic media but degrades under prolonged UV exposure, limiting photochemical applications.

Scientific Research Applications

Chemical Synthesis Applications

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it versatile for developing new compounds.

Key Reactions:

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, leading to the formation of functionalized tetrahydroquinoline derivatives.

- Oxidation Reactions: It can be oxidized to yield various quinoline derivatives which are significant in medicinal chemistry.

The biological potential of this compound has been explored extensively. Studies suggest it possesses antimicrobial and anticancer properties.

Antimicrobial Activity:

Research indicates that derivatives of this compound exhibit significant antibacterial effects. For example, a study synthesized novel derivatives that were evaluated for their antimicrobial efficacy against various pathogens .

Antioxidant Properties:

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases.

Table 2: Biological Activities

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being researched for its therapeutic potential. It is part of a larger class of tetrahydroisoquinolines that have shown promise in treating neurodegenerative disorders and other diseases.

Therapeutic Potential:

- Neuroprotective Effects: Some studies have suggested that tetrahydroisoquinoline derivatives can protect against neurodegeneration.

- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects beneficial in treating chronic inflammatory diseases.

Case Study: Neuroprotective Effects

A study demonstrated that certain tetrahydroisoquinoline derivatives could reduce neuronal cell death in models of neurodegeneration. This highlights the potential application of this compound in developing neuroprotective drugs .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Tetrahydroquinoline derivatives exhibit varied biological and physicochemical properties depending on substituent type, position, and additional functional groups. Below is a comparative analysis of key analogues:

Key Comparative Insights

Halogen Substituents: Chlorine vs. Bromine’s larger atomic size may improve lipophilicity, aiding membrane permeability. Fluorine: The 6-fluoro-2-methyl analogue (CAS 42835-89-2) demonstrates lower molecular weight (165.21 g/mol) and distinct analgesic activity, highlighting how fluorine’s electronegativity and small size optimize receptor interactions .

Methyl Group Positioning :

- Methyl at position 6 (5,7-dichloro-6-methyl-THQ) versus position 2 (6-fluoro-2-methyl-THQ) alters steric hindrance. Position 6 may shield the aromatic ring from metabolic oxidation, improving stability, while position 2 could modulate ring planarity and binding .

Functional Group Additions: Carboxylic Acid (C₂₉H₂₃Cl₂NO₂): The 6-carboxylic acid derivative enhances water solubility and metal chelation capacity, making it suitable for coordination chemistry or prodrug designs . Formyl Group (CE3F4): The 1-formyl group in CE3F4 enables enantioselective synthesis of tricyclic benzazocines, critical for targeting specific protein domains .

Photostability and Environmental Impact: The 4,8-dimethyl-2-oxo-THQ, a photodegradation product of acetochlor, underscores the environmental persistence of tetrahydroquinolines. Its oxo group increases polarity, reducing bioaccumulation risks compared to halogenated analogues .

Biological Activity

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline (DCTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

DCTQ is characterized by its molecular formula and a molecular weight of approximately 202.08 g/mol. The compound features a tetrahydroquinoline core with chlorine substituents at the 5 and 7 positions and a methyl group at the 6 position. These structural elements contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

DCTQ exhibits notable antimicrobial activity , which has been documented in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research indicates that DCTQ may possess anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, DCTQ has been tested against Rhabdomyosarcoma cell lines, showing a concentration-dependent inhibition of cell viability . The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), suggests a favorable therapeutic window for further development .

Anti-inflammatory Effects

DCTQ has also been associated with anti-inflammatory effects . Compounds within the tetrahydroquinoline class have been reported to reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases .

The precise mechanism by which DCTQ exerts its biological effects is not fully understood. However, it is hypothesized that DCTQ interacts with specific molecular targets within cells. For example:

- Enzyme Inhibition : DCTQ may inhibit cytochrome P450 enzymes (CYP1A2 and CYP2D6), affecting the metabolism of co-administered drugs.

- Protein Binding : Studies on its binding affinity to plasma proteins are crucial for understanding its pharmacokinetics and therapeutic efficacy.

Comparative Analysis with Similar Compounds

To contextualize DCTQ's biological activity, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Lacks chlorine substituents | Reduced antimicrobial activity |

| 5,7-Dichloro-1,2,3,4-tetrahydroquinoline | Similar structure without methyl group | Different reactivity profile |

DCTQ stands out due to its specific arrangement of chlorine and methyl groups, which enhances its biological activities compared to other tetrahydroquinoline derivatives.

Case Studies and Research Findings

Several studies have highlighted the potential applications of DCTQ:

- Antimicrobial Efficacy : A study demonstrated that DCTQ effectively inhibited bacterial growth in vitro, suggesting its potential as a new antibiotic agent.

- Cancer Cell Line Studies : In experiments involving various cancer cell lines, DCTQ showed significant cytotoxic effects with an SI indicating a favorable profile for further investigation in cancer therapy .

- Anti-inflammatory Research : Animal models treated with DCTQ exhibited reduced markers of inflammation, supporting its use in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 5,7-dichloro-6-methyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives often involves cyclization strategies. For example, intramolecular cyclization of halogenated intermediates (e.g., epichlorohydrin with aromatic amines) is a key step, as demonstrated in the formation of tetrahydroquinoline cores . Substituent positions (e.g., chloro and methyl groups) significantly impact reaction yields due to steric and electronic effects. For instance, 6-chloro derivatives may exhibit lower yields (e.g., 62% for 6-chloro-1,2,3,4-tetrahydroquinoline) compared to methoxy-substituted analogs due to reduced nucleophilicity .

- Key Parameters :

- Use of NaBH(OAc)₃ for reductive amination .

- Solvent selection (DMF for bromination reactions) .

- Table 1 : Comparative Yields of Substituted Tetrahydroquinolines

| Substituents | Yield | Key Reaction Step | Reference |

|---|---|---|---|

| 6-Chloro | 62% | Catalytic hydrogenation | |

| 6-Methoxy-7-bromo | 77% | Electrophilic substitution | |

| 2-Methyl | 85% | Reductive amination |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing tetrahydroquinoline derivatives?

- Methodological Answer :

- ¹H NMR : Essential for confirming regiochemistry of substituents. For example, methyl groups at position 2 exhibit distinct triplet splitting due to coupling with adjacent protons .

- ESI-MS : Validates molecular weight and purity, particularly for brominated derivatives (e.g., 6-bromo-7-methoxy-tetrahydroquinoline, MW 242.12) .

- Chromatography : Reverse-phase HPLC with UV detection is recommended for resolving positional isomers (e.g., distinguishing 5,7-dichloro from 6,8-dichloro analogs) .

Q. How do functional groups (e.g., chloro, methyl) influence the reactivity of tetrahydroquinoline derivatives in further functionalization?

- Methodological Answer :

- Chloro Substituents : Act as directing groups for electrophilic substitution. For example, bromination at position 6 is favored in 7-methoxy derivatives due to ortho/para-directing effects .

- Methyl Groups : Steric hindrance at position 2 can slow down N-alkylation but enhance stability against oxidation .

- Key Reaction : Suzuki-Miyaura coupling requires Pd catalysts for introducing aryl groups at halogenated positions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for tetrahydroquinoline derivatives in biological systems?

- Methodological Answer :

- Antimicrobial Activity : Chloro and methyl groups enhance lipophilicity, improving membrane penetration. For example, 6-methyl analogs show increased activity against Gram-positive bacteria .

- Kinase Inhibition : Pyridinyl substituents (as in 5,7-dimethoxy-3-(4-pyridinyl)quinoline) demonstrate selective inhibition of PDGFR tyrosine kinase, suggesting potential for dichloro-methyl analogs .

- Table 2 : SAR Trends in Tetrahydroquinoline Derivatives

| Biological Target | Key Substituents | Effect | Reference |

|---|---|---|---|

| Antibacterial | 6-CH₃, 7-Cl | Enhanced Gram-positive activity | |

| PDGFR Kinase Inhibition | 3-Pyridinyl | IC₅₀ < 100 nM |

Q. What mechanistic insights explain the role of tetrahydroquinoline derivatives in catalytic hydrogenation or cross-coupling reactions?

- Methodological Answer :

- Reductive Hydrogenation : Manganese or iron catalysts enable regioselective reduction of quinoline to tetrahydroquinoline, with chloro substituents slowing reaction rates due to electron withdrawal .

- Buchwald-Hartwig Amination : Requires palladium catalysts for C–N bond formation; steric hindrance from methyl groups necessitates bulky ligands (e.g., XPhos) .

Q. How can computational modeling predict the stability and reactivity of 5,7-dichloro-6-methyl-tetrahydroquinoline under varying pH and temperature?

- Methodological Answer :

- DFT Calculations : Predict protonation states of the tetrahydroquinoline nitrogen, critical for solubility and reactivity in aqueous media .

- MD Simulations : Assess conformational stability of the methyl group under thermal stress (e.g., 25–100°C) .

Q. What strategies mitigate decomposition pathways in halogenated tetrahydroquinolines during long-term storage?

- Methodological Answer :

- Storage Conditions : Argon atmosphere at –20°C prevents oxidation of the tetrahydro ring .

- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation of chloro substituents .

Q. Which analytical methods are validated for quantifying trace impurities in tetrahydroquinoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.